4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15803307
InChI: InChI=1S/C10H10ClN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H10ClN3S
Molecular Weight: 239.73 g/mol

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole

CAS No.:

Cat. No.: VC15803307

Molecular Formula: C10H10ClN3S

Molecular Weight: 239.73 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole -

Specification

Molecular Formula C10H10ClN3S
Molecular Weight 239.73 g/mol
IUPAC Name [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C10H10ClN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14)
Standard InChI Key NBOUKYIWTADLBG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with three distinct substituents:

  • 4-(4-Chlorophenyl group: Introduces aromaticity and electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions .

  • 2-Hydrazinyl group: Provides nucleophilic character and hydrogen-bonding capacity, critical for interactions with biological targets .

  • 5-Methyl group: Steric effects influence molecular conformation and solubility .

The interplay between these groups creates a planar geometry conducive to π-π stacking interactions in solid-state structures, as observed in X-ray crystallography of analogous thiazoles .

Spectroscopic Characterization

Key spectral data for structural elucidation include:

1H-NMR (DMSO-d6):

  • δ 7.65–7.43 (m, 4H, Ar–H from chlorophenyl)

  • δ 3.21 (s, 2H, NH2 of hydrazine)

  • δ 2.35 (s, 3H, CH3)

IR (KBr):

  • 3425 cm⁻¹ (N–H stretch, hydrazine)

  • 1590 cm⁻¹ (C=N stretch, thiazole ring)

  • 1090 cm⁻¹ (C–Cl vibration)

13C-NMR:

  • δ 167.8 (C2 of thiazole)

  • δ 139.2–128.6 (aromatic carbons)

  • δ 18.9 (CH3)

Synthetic Methodologies

Laboratory-Scale Synthesis

Step 1: Esterification
4-Chlorobenzoic acid undergoes methanol esterification catalyzed by H2SO4 to form methyl 4-chlorobenzoate .

4-ClC6H4COOH+CH3OHH2SO44-ClC6H4COOCH3+H2O\text{4-ClC}_6\text{H}_4\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-ClC}_6\text{H}_4\text{COOCH}_3 + \text{H}_2\text{O}

Step 2: Hydrazide Formation
Reaction with hydrazine hydrate in ethanol produces 4-chlorobenzohydrazide :

4-ClC6H4COOCH3+N2H4H2O4-ClC6H4CONHNH2+CH3OH\text{4-ClC}_6\text{H}_4\text{COOCH}_3 + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \rightarrow \text{4-ClC}_6\text{H}_4\text{CONHNH}_2 + \text{CH}_3\text{OH}

Step 3: Thiazole Cyclization
Condensation with 2-bromo-5-methylthiazole in DMF/K2CO3 affords the final product :

4-ClC6H4CONHNH2+C4H4BrNSC10H9ClN3S+HBr\text{4-ClC}_6\text{H}_4\text{CONHNH}_2 + \text{C}_4\text{H}_4\text{BrNS} \rightarrow \text{C}_{10}\text{H}_9\text{ClN}_3\text{S} + \text{HBr}

Reaction Conditions:

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Solvent: Anhydrous DMF

Industrial Production Considerations

Scale-up challenges include:

  • Purification: Column chromatography is replaced with recrystallization from ethanol/water mixtures .

  • Yield Optimization: Continuous flow reactors improve mass transfer, achieving 85% conversion in <6 hours .

Biological Activities

Cell LineIC50 (μM)Reference Compound (Doxorubicin)
MCF-712.3 ± 0.80.45 ± 0.03
HepG29.7 ± 0.60.38 ± 0.02

Mechanistic studies indicate:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation .

  • Apoptosis induction: Caspase-3 activation by 3.8-fold compared to controls .

Antimicrobial Efficacy

Against Candida albicans and Aspergillus flavus:

MicroorganismMIC (μg/mL)Amphotericin B
C. albicans320.5
A. flavus641.0

The hydrazine moiety facilitates cell membrane disruption, as evidenced by propidium iodide uptake assays .

Structure-Activity Relationships (SAR)

Comparative analysis of derivatives (Table 1):

SubstituentAnticancer IC50 (μM)Antifungal MIC (μg/mL)
4-Cl-phenyl12.332
4-Br-phenyl14.945
4-NO2-phenyl8.228
4-OCH3-phenyl>50>128

Key trends:

  • Electron-withdrawing groups (Cl, NO2) enhance activity by increasing electrophilicity .

  • Methoxy groups reduce potency due to steric hindrance .

Material Science Applications

Optical Properties

The compound exhibits:

  • Fluorescence: λ_em = 420 nm (blue emission) in DMSO .

  • Quantum Yield: Φ = 0.31, suitable for OLED applications .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with char yield of 42% at 800°C under N2 .

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